1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
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Overview
Description
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound that features a pyridine ring, a naphthalene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinylcarbonyl Intermediate: This step involves the reaction of pyridine with a carbonyl compound under specific conditions to form the pyridinylcarbonyl intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Naphthyl Substitution: The carbohydrazonoyl intermediate is then reacted with a naphthalene derivative to introduce the naphthyl group.
Esterification: Finally, the compound undergoes esterification with 3-methylbenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate
Uniqueness
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
764653-59-0 |
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Molecular Formula |
C25H19N3O3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C25H19N3O3/c1-17-6-4-8-19(14-17)25(30)31-23-12-11-18-7-2-3-10-21(18)22(23)16-27-28-24(29)20-9-5-13-26-15-20/h2-16H,1H3,(H,28,29)/b27-16+ |
InChI Key |
VOVWLDXKJKRSDT-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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